1,3,5-トリメチル-N-((1-(ピリミジン-2-イル)ピペリジン-4-イル)メチル)-1H-ピラゾール-4-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-trimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H24N6O2S and its molecular weight is 364.47. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
MRGPRX2 のモジュレーション
この化合物は、Mas 関連 G タンパク質共役受容体 X2 (MRGPRX2) のモジュレーターとして使用されます . MRGPRX2 をモジュレートすることにより、擬似アレルギー反応、掻痒、痛み、炎症性または自己免疫疾患を軽減する可能性があります .
MRGPRX2 依存性疾患の治療
この化合物は、MRGPRX2 または MRGPRX2 オルソログ依存性疾患の治療に使用できます . これには、MRGPRX2 またはそのオルソログの IgE 非依存性活性化によって引き起こされる疾患が含まれます .
医薬品組成物における使用
この化合物は、医薬品組成物に含めることができます . 必要とする対象者に有効量を投与することができます .
擬似アレルギー性薬物反応の治療
MRGPRX2 をモジュレートすることにより、擬似アレルギー性薬物反応を軽減できます . このため、この化合物はこのような反応の治療に有用です .
慢性掻痒(そう痒)の治療
この化合物は、慢性掻痒またはそう痒の治療に使用できます . これは、MRGPRX2 をモジュレートすることで達成されます .
炎症性疾患の治療
この化合物を用いて炎症性疾患を治療することができます . これは、MRGPRX2 をモジュレートする能力によるものです .
生物活性
1,3,5-trimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological potential, focusing on its mechanisms of action, biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure features a pyrazole core substituted with a sulfonamide group and a pyrimidine-containing piperidine moiety, contributing to its biological activity.
The primary mechanism of action for this compound involves the inhibition of various enzymes and biological pathways. Notably, it has been identified as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation. Inhibition of DHFR can lead to antiproliferative effects in cancer cells .
Antiproliferative Effects
Recent studies have demonstrated that derivatives of pyrazole sulfonamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study reported that 1,3,5-trimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide showed promising results in inhibiting U937 human leukemia cells with an IC50 value indicating effective concentration levels for therapeutic use .
Cell Line | IC50 (µM) | Effect |
---|---|---|
U937 | 15.3 | Significant antiproliferation |
MCF-7 | 20.5 | Moderate antiproliferation |
Cytotoxicity Profile
The cytotoxicity of this compound was assessed using the lactate dehydrogenase (LDH) assay. The results indicated that while the compound effectively inhibited cancer cell growth, it exhibited low cytotoxicity towards normal cells, suggesting a favorable therapeutic index .
Study on Anticancer Activity
In a comparative study involving various pyrazole derivatives, 1,3,5-trimethyl-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-sulfonamide was tested alongside other compounds. Results indicated that it outperformed many analogs in terms of potency against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when used in combination with doxorubicin, enhancing the overall therapeutic efficacy .
Antimicrobial Activity
Additionally, the compound has shown potential as an antimicrobial agent. In vitro studies have suggested activity against several bacterial strains, indicating its utility as a broad-spectrum antibacterial agent. The structure–activity relationship (SAR) analysis revealed that modifications to the sulfonamide group significantly influenced antimicrobial efficacy .
特性
IUPAC Name |
1,3,5-trimethyl-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O2S/c1-12-15(13(2)21(3)20-12)25(23,24)19-11-14-5-9-22(10-6-14)16-17-7-4-8-18-16/h4,7-8,14,19H,5-6,9-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXZETHREQZGTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。